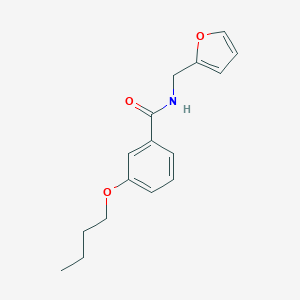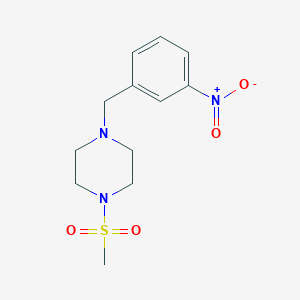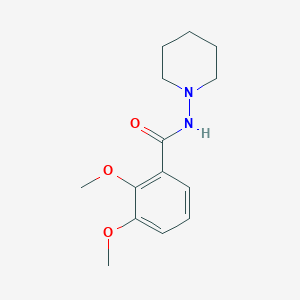
2-methyl-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth and replication of microorganisms. It is also believed to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its wide range of potential applications. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, and neuroprotective activities, making it a versatile research tool. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research on 2-methyl-N-(1,3-thiazol-2-yl)benzamide. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the further study of its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in various fields of scientific research.
Conclusion:
2-methyl-N-(1,3-thiazol-2-yl)benzamide is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been found to exhibit antimicrobial, antifungal, and antitumor activities, as well as neuroprotective effects. While there are limitations to using this compound in lab experiments, its versatility and potential applications make it a valuable research tool. There are several future directions for the research on this compound, which could lead to the development of new drugs and applications in various fields of scientific research.
Synthesis Methods
2-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-aminothiazole with 2-chlorobenzoyl chloride in the presence of a base. This reaction leads to the formation of 2-methyl-N-(1,3-thiazol-2-yl)benzamide as the final product.
Scientific Research Applications
2-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and epilepsy.
properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-7H,1H3,(H,12,13,14) |
InChI Key |
UOJCOUIZCYPYTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)